N-(6-bromo-1,3-benzothiazol-2-yl)-3,5-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
Description
N-(6-bromo-1,3-benzothiazol-2-yl)-3,5-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide is a synthetic benzamide derivative characterized by a 6-bromo-substituted benzothiazole core, a 3,5-dimethoxybenzamide group, and an N-[(pyridin-3-yl)methyl] substituent. The bromine atom at the 6-position of the benzothiazole ring enhances electronic and steric properties, while the pyridinylmethyl group may improve solubility and bioavailability. This compound is of interest in medicinal chemistry due to structural motifs shared with bioactive molecules, though specific pharmacological data remain undisclosed in available literature .
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-3,5-dimethoxy-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O3S/c1-28-17-8-15(9-18(11-17)29-2)21(27)26(13-14-4-3-7-24-12-14)22-25-19-6-5-16(23)10-20(19)30-22/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKBUORUMJJOEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-3,5-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide involves several steps. One common synthetic route includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable brominated precursor.
Introduction of Methoxy Groups: The dimethoxy groups can be introduced via methylation reactions using methanol and a suitable catalyst.
Attachment of Pyridinylmethyl Group: The pyridinylmethyl group can be attached through a nucleophilic substitution reaction involving pyridine and a suitable benzamide derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of advanced techniques such as microwave irradiation and one-pot multicomponent reactions .
Chemical Reactions Analysis
N-(6-bromo-1,3-benzothiazol-2-yl)-3,5-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols, leading to the formation of substituted benzothiazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction conditions like reflux or room temperature .
Scientific Research Applications
N-(6-bromo-1,3-benzothiazol-2-yl)-3,5-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential antimicrobial and anticancer activities. Benzothiazole derivatives are known to exhibit inhibitory effects against various bacterial and fungal strains.
Medicine: The compound is being investigated for its potential therapeutic applications, including its role as an anti-tubercular agent. .
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-3,5-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of essential biological processes. For example, it can inhibit the enzyme DprE1, which is involved in the biosynthesis of the cell wall in Mycobacterium tuberculosis, thereby exerting its anti-tubercular effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Benzothiazole-Based Benzamides
Key Compounds:
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide (): Structural Differences: Replaces the 6-bromo and pyridinylmethyl groups with 4,5-dichloro substituents on the benzothiazole. Properties: Higher molecular weight (415 g/mol) compared to the target compound (estimated ~516 g/mol due to bromine and pyridinylmethyl additions). The dichloro analog exhibited the highest molecular weight among compounds in P.
3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (): Structural Differences: Features a thiazole ring instead of benzothiazole, with morpholinomethyl and 3,4-dichlorobenzamide groups. Properties: The morpholinomethyl substituent may enhance solubility, while the thiazole core offers distinct electronic properties compared to benzothiazole. NMR data (e.g., 1H shifts at δ 7.8–8.2 ppm for pyridinyl protons) align with aromatic substituent effects .
Table 1: Substituent Impact on Key Properties
| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| Target Compound | Benzothiazole | 6-Br, 3,5-dimethoxy, pyridinylmethyl | ~516* | High lipophilicity (Br), enhanced solubility (pyridine) |
| N-(4,5-dichloro-benzothiazol-2-yl)-... | Benzothiazole | 4,5-Cl, 3,5-dimethoxy | 415 | Natural occurrence, high MW |
| 3,4-dichloro-N-(5-morpholinomethyl)... | Thiazole | 3,4-Cl, morpholinomethyl | ~450* | Improved solubility (morpholine) |
*Estimated based on structural components.
Halogenation Effects on Physicochemical Properties
- Bromo vs. However, bromine’s larger atomic radius may sterically hinder target binding compared to smaller chlorine atoms .
- Retention Behavior : In chromatographic studies (), ethyl (3-hydroxyphenyl) carbamate showed the highest retention time, while the dichloro-benzothiazole analog had the largest peak area, suggesting differences in polarity and interaction with stationary phases .
Role of Heterocyclic Substituents
- Pyridinylmethyl vs.
- Benzothiazole vs.
Biological Activity
N-(6-bromo-1,3-benzothiazol-2-yl)-3,5-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide is a compound belonging to the benzothiazole class, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
The compound's chemical structure is characterized by a benzothiazole core with various substituents that influence its biological activity. The molecular formula is with a molecular weight of 453.36 g/mol. Key characteristics include:
| Property | Value |
|---|---|
| Molecular Weight | 453.36 g/mol |
| Molecular Formula | C22H18BrN3O3S |
| LogP | 4.8822 |
| Polar Surface Area | 48.179 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving 2-aminothiophenol and brominated precursors.
- Introduction of Methoxy Groups : Methylation reactions using methanol introduce the dimethoxy groups.
- Attachment of Pyridinylmethyl Group : A nucleophilic substitution reaction allows for the attachment of the pyridinylmethyl group to the benzamide derivative.
Antimicrobial Activity
This compound has been studied for its antimicrobial properties against various pathogens:
- Bacterial Inhibition : The compound exhibits significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli.
- Fungal Activity : It also shows efficacy against Candida albicans, indicating potential use in treating fungal infections.
Anticancer Properties
Research has indicated that this compound may possess anticancer activity:
- Cell Line Studies : In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines, suggesting a mechanism that may involve apoptosis induction or cell cycle arrest.
The proposed mechanism of action involves inhibition of specific enzymes crucial for pathogen survival and proliferation:
- Inhibition of DprE1 : This enzyme is essential for cell wall biosynthesis in Mycobacterium tuberculosis, making the compound a candidate for anti-tubercular therapy.
- Enzyme Interactions : The compound may interact with other molecular targets involved in cancer cell signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of benzothiazole exhibited potent activity against bacterial strains, with N-(6-bromo...) showing particularly strong inhibition against Staphylococcus aureus .
- Anticancer Activity : In a series of experiments on human tumor cell lines, compounds similar to N-(6-bromo...) were found to exhibit selective cytotoxicity .
Q & A
Basic Research Question
- Pharmacophore mapping : Align crystal structures with active analogs to identify essential motifs (e.g., bromobenzothiazole as a kinase-binding moiety) .
- In vitro assays : Test against isoform-specific targets (e.g., PI3Kα) with IC₅₀ determinations .
Advanced SAR Strategy
Use molecular docking (AutoDock Vina) to predict binding modes, followed by molecular dynamics (MD) simulations (100 ns trajectories) to assess target stability. Cross-validate with mutagenesis data (e.g., Kd measurements for H-bond disruption mutants).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
